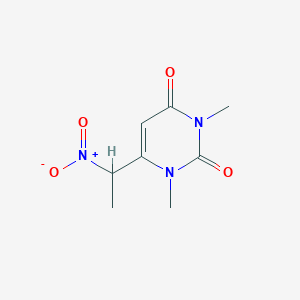

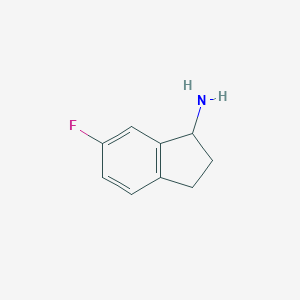

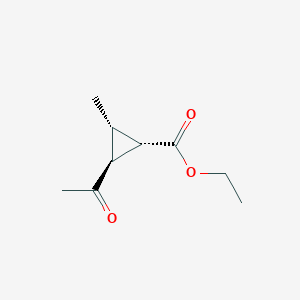

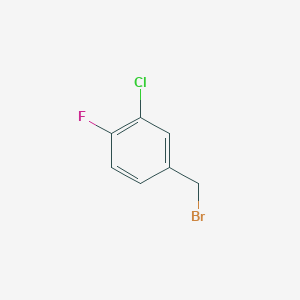

6-氟-2,3-二氢-1H-茚-1-胺

描述

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential as a building block for more complex chemical entities. Its synthesis, structural analysis, reactivity, and properties have been explored to understand its application in different fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of compounds related to 6-Fluoro-2,3-dihydro-1H-inden-1-amine, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, has been detailed. These syntheses often involve multi-step reactions, starting from readily available substrates, to introduce the fluoro and amino groups at specific positions on the indene skeleton (Di Stefano et al., 2005).

Molecular Structure Analysis

Research on the molecular structure of related fluorine-containing compounds has shown the importance of electron delocalization and the effect of fluorine substitution on molecular geometry and electronic properties. The structures of these compounds reveal insights into the steric and electronic influences of fluorine atoms in organic molecules (Haas et al., 1996).

Chemical Reactions and Properties

Studies have shown that compounds structurally related to 6-Fluoro-2,3-dihydro-1H-inden-1-amine undergo various chemical reactions, including palladium(0)-catalyzed multicomponent synthesis, which allows for the combinatorial preparation of unsymmetrically substituted 1H-indenes. Such reactions highlight the reactivity of the fluoro and amino groups and their influence on the formation of new chemical bonds (Tsukamoto et al., 2007).

Physical Properties Analysis

The physical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and related compounds, such as solubility, melting points, and stability, are crucial for their application in further chemical syntheses and potential industrial applications. These properties are influenced by the molecular structure and the presence of fluorine atoms, which can enhance the thermal and chemical stability of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, acidity or basicity of the amino group, and the electronic effects of the fluorine atom, play a significant role in determining the utility of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in synthetic chemistry. The fluorine atom can significantly influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

- (Di Stefano et al., 2005)

- (Haas et al., 1996)

- (Tsukamoto et al., 2007)

科学研究应用

Amine-Functionalized Sorbents for PFAS Removal

含胺基吸附剂已显示出在去除水中全氟烷基和多氟烷基物质(PFAS)方面具有潜力。氨基化吸附剂对PFAS的去除效率依赖于静电相互作用、疏水相互作用和吸附剂形态,这表明6-氟-2,3-二氢-1H-茚-1-胺可能可以在水处理技术中得到应用,鉴于其胺基功能 (Ateia et al., 2019)。

荧光化学传感器

含胺基团的化合物,包括氟化版本,已被用于开发用于检测各种分析物的荧光化学传感器。同时具有氟和胺基团可以增强这些传感器的灵敏度和选择性,表明6-氟-2,3-二氢-1H-茚-1-胺在新型生物医学和环境监测应用的化学传感器开发中可能有潜在应用 (Roy, 2021)。

胺基化MOFs用于CO2捕获

胺基化金属有机框架(MOFs)已被广泛研究其CO2捕获能力。CO2与碱性氨基功能团之间的强相互作用突显了胺基化化合物,可能包括6-氟-2,3-二氢-1H-茚-1-胺,在增强MOFs中CO2吸附能力中可能发挥的作用,使其适用于气体分离和碳捕获技术应用 (Lin et al., 2016)。

先进氧化过程

通过先进氧化过程(AOPs)降解含氮化合物,包括胺基和偶氮染料,对环境修复至关重要。鉴于其结构,6-氟-2,3-二氢-1H-茚-1-胺可能参与类似的降解途径,为处理工业废水和减轻环境污染提供途径 (Bhat & Gogate, 2021)。

氟化液晶

由于其独特的物理化学性质,氟化化合物对液晶技术的发展至关重要。将氟原子引入液晶中可以修改其熔点、相变温度和光学性质。因此,6-氟-2,3-二氢-1H-茚-1-胺可能在液晶显示器和材料的设计和优化中找到应用 (Hird, 2007)。

属性

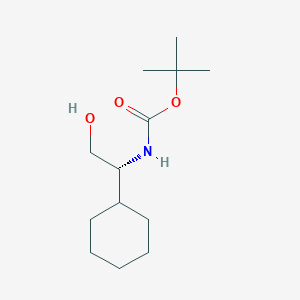

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)